molecular formula C24H17ClN2O3 B11291950 3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11291950
M. Wt: 416.9 g/mol
InChI Key: RDNJCLMKVHODSF-UHFFFAOYSA-N
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Description

3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran ring fused to a pyrimidine ring, with benzyl and chlorobenzyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the aza-Wittig reaction of iminophosphoranes with isocyanates to form carbodiimide intermediates, which are then reacted with nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . The reaction conditions often include the use of catalytic amounts of sodium ethoxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and chlorobenzyl positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuro[3,2-d]pyrimidine-2,4-dione derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and chlorobenzyl groups enhances its potential for diverse chemical reactions and biological activities.

Properties

Molecular Formula

C24H17ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

3-benzyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H17ClN2O3/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13H,14-15H2

InChI Key

RDNJCLMKVHODSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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